1-(2,5-二氯苯基)-2,2,2-三氟乙酮

描述

Synthesis Analysis

The synthesis of compounds related to 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone involves various strategies, including the use of perfluorinated alkyl groups and trifluoromethyl groups. For instance, oligomers with terminal n-perfluorooctyl groups have been synthesized for use as n-type semiconductors, indicating the potential for similar synthetic approaches in the creation of related compounds . Additionally, the synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate demonstrates the use of trifluoromethanesulfonate (triflate) groups, which could be relevant for the synthesis of trifluoroethanone derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone has been studied using various spectroscopic methods. For example, the structure of a related compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was confirmed by IR and X-ray diffraction studies . This suggests that similar analytical techniques could be employed to determine the molecular structure of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone.

Chemical Reactions Analysis

The reactivity of trifluoroethyl groups in chemical reactions has been explored, as seen in the synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate, where reactions with aromatic aldehydes and secondary amines were investigated . This provides insight into the types of chemical reactions that 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone might undergo, such as Wittig olefination or hydrolysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often characterized by high thermal stability and unique electronic properties due to the presence of fluorine atoms. For instance, fluorinated polyimides derived from a trifluoromethylphenyl-trifluoroethane monomer exhibit good solubility in polar organic solvents and excellent thermal stability . These properties are likely to be relevant for 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone as well, given the presence of similar functional groups.

科学研究应用

抗真菌和抗菌活性

1-(2,5-二氯苯基)-2,2,2-三氟乙酮已被用于合成具有显著抗真菌和抗菌性能的化合物。例如,使用这种化合物合成涉及氨基噻唑的衍生物,对包括大肠杆菌、金黄色葡萄球菌、铜绿假单胞菌、枯草杆菌和白念珠菌在内的各种细菌和真菌表现出有效的抗菌和抗真菌活性(K. Sujatha, Shilpa, R. Gani, 2019)。

催化不对称合成

该化合物已被用于催化不对称合成关键的丙炔基醇中间体。这种合成对于某些药物的生产至关重要,例如抗HIV药物依非韦仑。该过程表现出高产率和对映选择性过量,突显了其在制药合成中的潜力(Yu Zheng, Lilu Zhang, E. Meggers, 2018)。

聚合物研究

在聚合物研究中,1-(2,5-二氯苯基)-2,2,2-三氟乙酮在新型聚酰亚胺的开发中起到了关键作用。这些由该化合物衍生的聚合物在各种有机溶剂中表现出优异的溶解性,良好的热稳定性和出色的机械性能,使其适用于高性能应用(D. Yin, Yan-feng Li, Hai-xia Yang, et al., 2005)。

抗病原体活性

使用1-(2,5-二氯苯基)-2,2,2-三氟乙酮合成的硫脲衍生物显示出显著的抗病原体活性。这些化合物对能够形成生物膜的细菌菌株,如铜绿假单胞菌和金黄色葡萄球菌,表现出有希望的效果,表明有望开发新的抗微生物药物(Carmen Limban, L. Marutescu, M. Chifiriuc, 2011)。

作用机制

Mode of Action

It is known that the compound is used as a reagent for enantioselective preparation of benzazephinoindoles bearing trifluoromethylated quaternary stereocenters catalyzed by chiral spirocyclic phosphoric acids .

Biochemical Pathways

The compound’s role in the synthesis of benzazephinoindoles suggests it may influence pathways related to these structures .

Result of Action

The compound’s role in the synthesis of benzazephinoindoles suggests it may influence the structures and functions of these molecules .

安全和危害

未来方向

属性

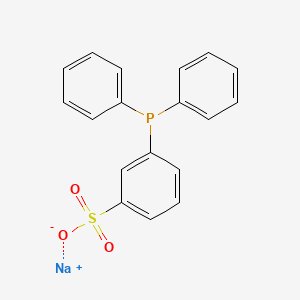

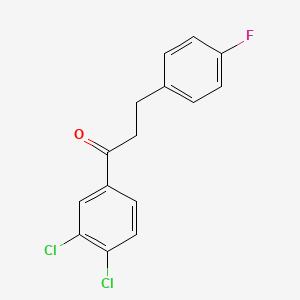

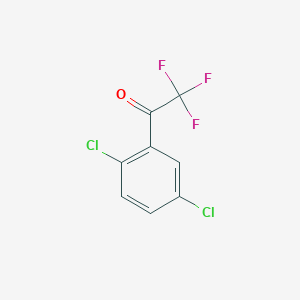

IUPAC Name |

1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPJKNUPFSLMBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645229 | |

| Record name | 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone | |

CAS RN |

886371-22-8 | |

| Record name | 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone serves as a crucial starting material in the enantioselective synthesis of key propargylic alcohol intermediates for the production of Efavirenz []. Efavirenz is a vital antiretroviral medication used in the treatment of HIV infection. The development of efficient and enantioselective synthetic routes to this drug is essential for ensuring access to affordable treatment options.

A: The paper describes the use of a chiral-at-ruthenium catalyst to facilitate the enantioselective alkynylation of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone []. This reaction results in the formation of a chiral propargylic alcohol, a key intermediate in the multi-step synthesis of Efavirenz. This catalytic approach offers high yields (99%) and excellent enantioselectivity (95% ee) at remarkably low catalyst loadings (0.2 mol%, approximately 500 TON) []. This represents a significant advancement in the synthesis of this important pharmaceutical compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。